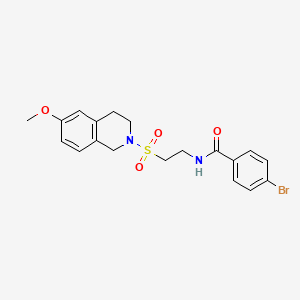

4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Description

4-Bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a brominated benzamide derivative featuring a sulfonylethyl linker to a 6-methoxy-substituted dihydroisoquinoline moiety. This article compares its structure, synthesis, and inferred pharmacological properties with similar compounds, emphasizing substituent effects on activity and physicochemical properties.

Properties

IUPAC Name |

4-bromo-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O4S/c1-26-18-7-4-16-13-22(10-8-15(16)12-18)27(24,25)11-9-21-19(23)14-2-5-17(20)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSZKNASUTYEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves several steps. The key reactions include the bromination of a benzamide precursor, followed by coupling with an appropriate sulfonamide intermediate. Specific conditions such as temperature control, solvent selection, and catalysts may be crucial for the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial context, this compound might be synthesized in a multi-step process involving large-scale reactors and precise monitoring of reaction parameters to ensure consistency and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions at the methoxy group, potentially forming a more reactive intermediate.

Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the nitro group (if present) to an amine.

Substitution: The bromine atom can be a site for nucleophilic substitution, where various nucleophiles can replace the bromine, leading to different derivatives.

Common Reagents and Conditions: Reactions involving this compound often use reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitutions. Conditions such as solvent choice (e.g., dichloromethane, ethanol) and temperature settings are crucial for desired outcomes.

Major Products: Major products of these reactions depend on the starting conditions but might include derivatives with modified functional groups, such as hydroxy derivatives from oxidation or amine derivatives from reduction.

Scientific Research Applications

Chemistry: This compound is of interest in synthetic organic chemistry for developing novel reaction pathways and testing the reactivity of different functional groups.

Biology: In biological research, its potential activity as an inhibitor or modulator of specific enzymes is explored, owing to its complex structure and sulfonamide linkage.

Medicine: In the medical field, analogs of this compound might be investigated for their therapeutic potential, such as anti-inflammatory or antimicrobial agents, although comprehensive studies would be necessary to confirm these properties.

Industry: In industry, it can be used as an intermediate for the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The precise mechanism of action of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is not fully established. its effects are believed to involve interactions with specific molecular targets like enzymes or receptors, modulating their activity. The sulfonamide group can form strong interactions with biological molecules, impacting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound’s structure comprises three key regions:

Sulfonylethyl linker : Introduces polarity and conformational flexibility.

6-Methoxy-3,4-dihydroisoquinoline: Enhances selectivity via methoxy substitution and aromatic interactions.

Table 1: Structural Comparison of Key Analogs

Pharmacological Implications

- BChE Inhibition: Analogs in –2 show that dihydroisoquinoline derivatives with methylene or sulfonyl linkers exhibit BChE inhibitory activity. The 6-methoxy group in the target compound may enhance selectivity over acetylcholinesterase (AChE) compared to unsubstituted analogs .

- Anti-Aβ Aggregation : Sulfonyl linkers (as in ) improve solubility and membrane permeability, critical for CNS-targeted agents .

- Halogen Effects : The 4-bromo substituent (common in –3, 12–14) likely enhances binding through hydrophobic and halogen-bonding interactions .

Physicochemical Properties

- Solubility : The sulfonylethyl linker and 6-methoxy group in the target compound increase polarity compared to methylene-linked analogs (e.g., Compound 11) .

- Crystallinity: highlights that nitro/methoxy substituents on the benzamide influence crystal packing; the target’s bulkier dihydroisoquinoline-sulfonylethyl group may reduce crystallinity, enhancing bioavailability .

Biological Activity

4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a class of 3,4-dihydroisoquinoline derivatives, which have been studied for various pharmacological properties including antitumor, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound can be described by its molecular formula and has a molecular weight of 429.32 g/mol. Its structure includes a bromine atom, a methoxy group, and a sulfonamide moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide exhibit various biological activities:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

- Anti-inflammatory Properties : Compounds containing sulfonamide groups are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- A study published in Journal of Medicinal Chemistry demonstrated that 3,4-dihydroisoquinoline derivatives exhibited significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

- Another research highlighted the neuroprotective properties of methoxy-substituted isoquinoline derivatives in models of oxidative stress, showing reduced neuronal death .

- The sulfonamide group has been implicated in enhancing the solubility and bioavailability of these compounds, making them more effective as therapeutic agents .

Data Table: Biological Activities

The biological activity of 4-bromo-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is thought to involve:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in cancer cell signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.